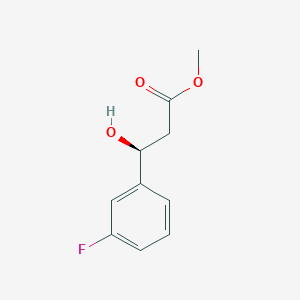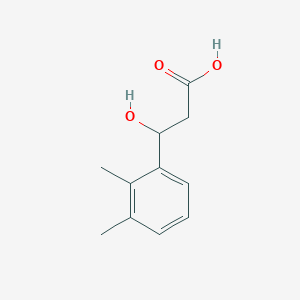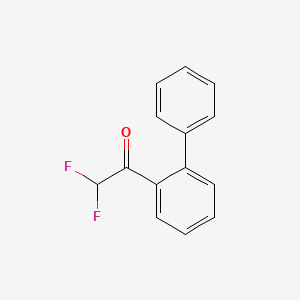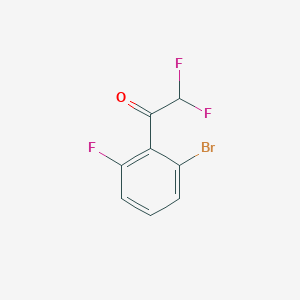![molecular formula C9H15NO2 B13610364 Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate](/img/structure/B13610364.png)
Rel-methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate: is a bicyclic compound featuring a nitrogen atom within its structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate typically involves the formation of the bicyclic structure through cyclization reactions. One common method involves the use of organic bases to mediate the reaction under mild conditions, resulting in high yields and enantioselectivity .
Industrial Production Methods: Industrial production methods for this compound often involve scalable synthetic routes that ensure high purity and yield. These methods may include the use of metal-free conditions and operationally simple procedures to facilitate large-scale production .
Analyse Des Réactions Chimiques
Types of Reactions: rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and inert atmospheres .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Applications De Recherche Scientifique
rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate has several scientific research applications, including:
Mécanisme D'action
The mechanism by which rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s bicyclic structure allows it to fit into active sites of enzymes or receptors, modulating their activity and leading to various biological effects .
Comparaison Avec Des Composés Similaires
- rac-(1R,6R)-6-methyl-7-azabicyclo[4.2.0]octane
- rac-tert-butyl (1R,6S)-3,8-diazabicyclo[4.2.0]octane-8-carboxylate
Comparison: rac-methyl (1R,6S)-2-azabicyclo[4.2.0]octane-1-carboxylate is unique due to its specific stereochemistry and functional groups. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it valuable for specific applications in research and industry .
Propriétés
Formule moléculaire |
C9H15NO2 |
|---|---|
Poids moléculaire |
169.22 g/mol |
Nom IUPAC |
methyl (1S,6R)-2-azabicyclo[4.2.0]octane-1-carboxylate |
InChI |
InChI=1S/C9H15NO2/c1-12-8(11)9-5-4-7(9)3-2-6-10-9/h7,10H,2-6H2,1H3/t7-,9+/m1/s1 |
Clé InChI |
CHXXHXOYFUVPOG-APPZFPTMSA-N |
SMILES isomérique |
COC(=O)[C@]12CC[C@H]1CCCN2 |
SMILES canonique |
COC(=O)C12CCC1CCCN2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


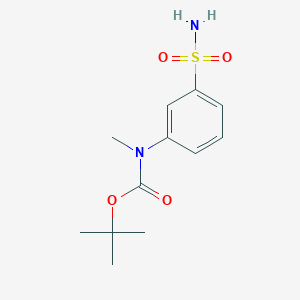
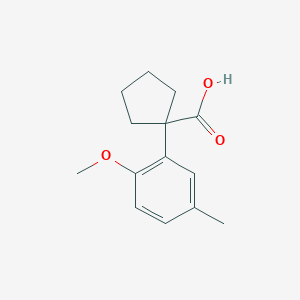

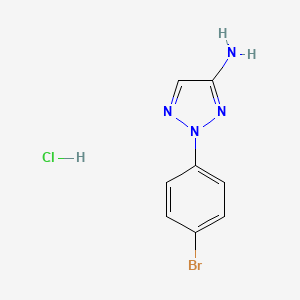

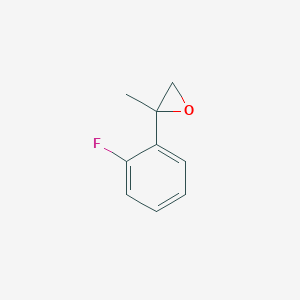
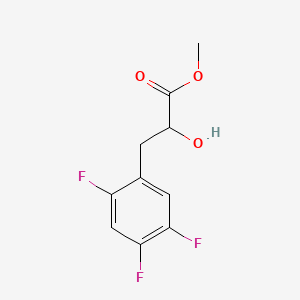
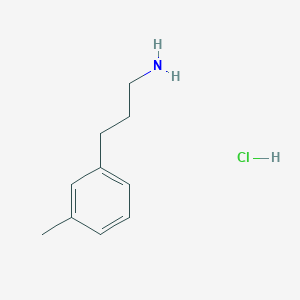
![1-[2-(Pyrrolidin-1-yl)pyridin-4-yl]methanaminedihydrochloride](/img/structure/B13610343.png)
![1,1,1-Trifluoro-3-[2-(trifluoromethyl)phenyl]propan-2-one](/img/structure/B13610346.png)
